Scaffold-Based Target Selectivity: The 2-Benzylpiperidine Pharmacophore is a Privileged Structure for DAGLα and ABHD6 Inhibition
The 2-benzylpiperidine moiety, which forms the core scaffold of this compound, acts as a critical selectivity handle for the dual inhibition of diacylglycerol lipase-α (DAGLα) and α/β-hydrolase domain 6 (ABHD6). The Urea class of compounds featuring this scaffold (e.g., DH376) are covalent irreversible inhibitors where the 2-benzylpiperidine portion is directly responsible for this target engagement profile. A comparator analog lacking this specific substitution pattern would be expected to lose selectivity towards DAGLs over other serine hydrolases [1].
| Evidence Dimension | Scaffold Role in Target Engagement and Selectivity |
|---|---|
| Target Compound Data | Serviced by a 2-benzylpiperidine scaffold; class demonstrates irreversible dual DAGLα/ABHD6 inhibition |
| Comparator Or Baseline | Analogs lacking the 2-benzyl substitution or bearing alternative heterocyclic cores, which are not recognized by the same serine hydrolase binding pocket |
| Quantified Difference | Deterministic for target binding; quantitative IC50 values are highly dependent on full molecule, but the 2-benzylpiperidine moiety is an essential pharmacophoric element conferring selectivity |
| Conditions | Serine hydrolase enzyme assays and competitive activity-based protein profiling (ABPP) in mammalian cell lysates and live cells [1] |
Why This Matters
For researchers developing DAGL/ABHD6 inhibitors for metabolic or neurodegenerative diseases, the 2-substitution is a non-negotiable requirement for target engagement, making substitution with 3- or 4-benzyl isomers scientifically invalid.
- [1] Deng, H., et al. Chiral disubstituted piperidinyl ureas: a class of dual diacylglycerol lipase-α and ABHD6 inhibitors. MedChemComm, 2017, 8, 982-991. View Source
